molecular formula C20H21N3OS B2624745 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863594-20-1

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2624745
CAS RN: 863594-20-1
M. Wt: 351.47
InChI Key: CIOSUCINGMKHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a compound that has been identified as a potent phosphoinositide 3-kinase inhibitor . It is a type of N-heterocyclic compound . The compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The compound was synthesized in seven steps from commercially available substances . The synthesis process yielded a colorless solid . The yield was 67% .


Molecular Structure Analysis

The molecular formula of the compound is C17H15N3OS. The compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The compound showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The IC50 of a representative compound could reach 3.6 nm . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The compound is a colorless solid . It has a melting point of 230–232 °C . The compound was characterized by 1H NMR (400 MHz, DMSO-d6) spectrum .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Antimicrobial Activity

These compounds have also been identified as having potent antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which are increasingly needed due to the rise of antibiotic-resistant bacteria.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have shown significant herbicidal activity . This suggests that they could be used in the development of new herbicides, which are essential for controlling unwanted vegetation in agriculture.

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory effects . Anti-inflammatory drugs are used to reduce inflammation and pain in conditions like arthritis, so this compound could potentially be used in the development of new treatments for such conditions.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This could lead to the development of new antifungal medications, which are used to treat fungal infections in humans.

Antitumor Activity

These compounds have been identified as having antitumor activities . This suggests that they could be used in the development of new cancer treatments.

Phosphoinositide 3-Kinase Inhibitory Activity

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is an enzyme that is often overactive in cancer cells, so inhibiting it can help to slow down or stop the growth of these cells.

Anti-fibrosis Activity

Some thiazolo[5,4-b]pyridine derivatives have displayed better anti-fibrosis activity than Pirfenidone , a drug used to treat idiopathic pulmonary fibrosis. This suggests that they could potentially be used in the development of new treatments for fibrotic diseases.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K by N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide’s action include the inhibition of PI3K and disruption of the PI3K/AKT/mTOR pathway . This can lead to the inhibition of cell growth, proliferation, and survival, particularly in cancer cells .

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOSUCINGMKHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

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